(Z)-4-(4-fluorophenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Activities
- The synthesis and characterization of novel heterocyclic compounds have been a focal point of scientific research due to their broad spectrum of applications in medicinal and diagnostic areas. For instance, compounds with triazole moieties, similar in structural complexity to the queried chemical, have shown promise in enzyme inhibition, potentially controlling diseases like Alzheimer's and diabetes. Such compounds are synthesized through various chemical reactions, characterized by techniques like FTIR, NMR, and XRD, and evaluated for their biological activities, including enzymatic assay measurements (Saleem et al., 2018).
Anticancer Potential
- Aminothiazole derivatives, which are structurally related to the queried compound, have been synthesized and evaluated for their anticancer effect on several cancer cell lines. These compounds have demonstrated significant anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This suggests the potential of such derivatives as lead compounds for developing anticancer agents for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).
Chemical Structure Analysis
- Detailed analysis of chemical structures and intermolecular interactions plays a crucial role in understanding the mechanism of action and enhancing the efficacy of compounds. For example, derivatives of 1,2,4-triazoles, similar to the compound of interest, have been characterized by single crystal and powder X-ray diffraction. Such studies provide insights into molecular geometries, unit cell parameters, and intermolecular interaction patterns, which are essential for designing more effective compounds (Shukla et al., 2014).
Enzymatic Inhibition and Pharmacological Correction
- The investigation into the pharmacological properties of triazole derivatives highlights their potential in addressing health issues like fatigue and enhancing drug efficacy through structural modifications. This includes the synthesis and analysis of compounds for their actoprotective effect, which underscores the significance of chemical modifications in improving biological activities and therapeutic potential (Safonov, 2018).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that these analyses would require specialized knowledge and equipment, and may not be possible without access to a well-equipped laboratory. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS.BrH/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13;/h2-11H,1H3,(H,20,21);1H/b19-10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJCNNDTSXYHNL-ZIOFAICLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-fluorophenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide |
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